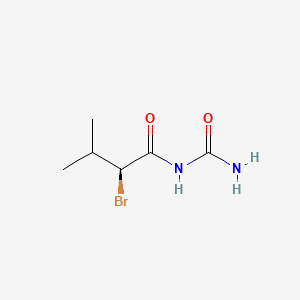
Fluorescin
Overview
Description
Fluorescein is an organic compound and dye based on the xanthene tricyclic structural motif, formally belonging to the triarylmethine dyes family . It is widely used as a fluorescent tracer for many applications due to its intense fluorescence properties. Fluorescein appears as a dark orange/red powder that is slightly soluble in water and alcohol . The color of its aqueous solutions varies with pH, appearing green by reflection and orange by transmission .
Mechanism of Action
Target of Action
Fluorescein is primarily used as a diagnostic tool in the field of ophthalmology and optometry . It is a dye used in angiography or angioscopy of the iris and retina . The primary targets of fluorescein are the tissues of the eye, particularly the cornea and the retina .
Mode of Action
Fluorescein is a fluorescent compound that responds to electromagnetic radiation and light between the wavelengths of 465 to 490 nm and fluoresces, i.e., emits light at wavelengths of 520 to 530 nm . This property allows it to be used as a diagnostic aid in identifying corneal injuries and corneal trauma .
Biochemical Pathways
Fluorescein doesn’t directly interact with biochemical pathways. Instead, it serves as a fluorescent probe that can be used to study important physiological and pathological processes at the cellular level . It is used to visualize and document choroidal and retinal blood flow .
Pharmacokinetics
The pharmacokinetics of fluorescein are favorable for intraoperative use, with rapid distribution to tissues within 10 minutes . It has a plasma half-life of 23.5 minutes, and overall systemic clearance of 500 mg of fluorescein occurs in 2 to 3 days . After intravenous administration, fluorescein sodium fluorescence can be visualized utilizing a surgical microscope equipped with a fluorescent filter system .
Result of Action
The result of fluorescein’s action is the production of a yellow-green fluorescence that can be used to demarcate the vascular area under observation, distinguishing it from adjacent areas . This fluorescence provides information about the integrity of the blood—retinal barrier, the fine details of the retinal pigment epithelium (RPE), and a glimpse of associated systemic pathology .
Action Environment
The spectral properties of fluorescein are dependent on the pH of the solution . It appears yellow-green in normal tear film and bright green in a more alkaline medium, such as the aqueous humor . Therefore, the action, efficacy, and stability of fluorescein can be influenced by the pH of the environment in which it is used .
Biochemical Analysis
Biochemical Properties
Fluorescein plays a significant role in biochemical reactions, primarily as a fluorescent probe. It interacts with various biomolecules, including proteins, nucleic acids, and lipids, through covalent and non-covalent interactions. One of the most common derivatives, fluorescein isothiocyanate, is used to label proteins and antibodies, allowing researchers to track and visualize these molecules in complex biological systems. Fluorescein’s fluorescence is pH-dependent, with maximum fluorescence observed at a pH range of 5 to 9 . This property makes it useful for studying pH changes in biological environments.
Cellular Effects
Fluorescein is widely used in cellular biology to label and track cells in fluorescence microscopy applications. The isothiocyanate derivative of fluorescein is often conjugated to antibodies, enabling the visualization of specific proteins within cells . Fluorescein can influence cell function by altering the fluorescence properties of labeled molecules, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, fluorescein-labeled antibodies can be used to study the distribution and dynamics of cell surface receptors, providing insights into cellular signaling mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluorescein can change over time due to factors such as stability and degradation. Fluorescein is relatively stable under normal laboratory conditions, but its fluorescence can diminish over time due to photobleaching, a process where prolonged exposure to light causes the dye to lose its fluorescence . In in vitro and in vivo studies, fluorescein’s long-term effects on cellular function can be monitored using fluorescence microscopy and other imaging techniques. Researchers have observed that fluorescein can be used to track dynamic processes such as cell migration and protein trafficking over extended periods.
Dosage Effects in Animal Models
The effects of fluorescein can vary with different dosages in animal models. At low doses, fluorescein is generally well-tolerated and does not exhibit significant toxicity. At high doses, fluorescein can cause adverse effects such as tissue irritation and allergic reactions . In animal studies, researchers have observed threshold effects where the fluorescence intensity and distribution of fluorescein are dose-dependent. These studies help determine the optimal dosage for specific applications, ensuring that the dye provides sufficient fluorescence without causing harm to the animals.
Metabolic Pathways
Fluorescein is involved in various metabolic pathways, primarily through its role as a fluorescent probe. In cells, fluorescein can be hydrolyzed by esterases to produce fluorescein diacetate, a non-fluorescent compound that can diffuse across cell membranes . Once inside the cell, fluorescein diacetate is converted back to fluorescein by intracellular esterases, resulting in fluorescence. This property makes fluorescein useful for assessing cell viability and metabolic activity in various assays.
Transport and Distribution
Fluorescein is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. In the central nervous system, fluorescein can cross the blood-brain barrier and the blood-cerebrospinal fluid barrier, facilitated by multidrug resistance-associated proteins . These transporters play a crucial role in the distribution of fluorescein, ensuring that it reaches its target sites within the brain and other tissues. The distribution of fluorescein can be influenced by factors such as pH, ionic strength, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of fluorescein is often determined by its conjugation to specific targeting molecules. For example, fluorescein-labeled antibodies can be used to visualize the localization of proteins within different cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Fluorescein can also be targeted to specific organelles using signal peptides or post-translational modifications that direct the dye to its intended location. This targeted localization allows researchers to study the distribution and dynamics of biomolecules within cells, providing valuable insights into cellular function and organization.
Preparation Methods
Fluorescein can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with resorcinol in the presence of a zinc chloride catalyst . Another method uses methanesulfonic acid as the catalyst . Industrial production often involves heating phthalic anhydride and resorcinol over a zinc catalyst, resulting in the crystallization of fluorescein as a deep red powder with a melting point in the range of 314° to 316°C .
Chemical Reactions Analysis
Fluorescein undergoes various chemical reactions, including:
Oxidation: Fluorescein can be oxidized to form fluorescein derivatives such as eosin Y through bromination.
Reduction: It can be reduced to form leucofluorescein, a colorless compound that can be re-oxidized to fluorescein.
Substitution: Fluorescein can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common reagents used in these reactions include bromine for oxidation and reducing agents like sodium dithionite for reduction . The major products formed from these reactions include eosin Y and leucofluorescein .
Scientific Research Applications
Fluorescein has a wide range of scientific research applications:
Comparison with Similar Compounds
Fluorescein is often compared with other fluorescent dyes such as:
Eosin Y: A red dye derived from fluorescein through bromination.
FITC (Fluorescein isothiocyanate): A derivative of fluorescein used for labeling proteins and antibodies.
BODIPY FL: A bright green-fluorescent dye with similar excitation and emission properties to fluorescein.
Fluorescein is unique due to its intense fluorescence, versatility in various applications, and its ability to change color with pH, making it a valuable tool in both research and industrial settings .
Properties
IUPAC Name |
2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O5/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24/h1-10,19,21-22H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURGITYSBWUQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075430 | |
| Record name | Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright yellow solid; [Merck Index] | |
| Record name | Fluorescin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13889 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
518-44-5 | |
| Record name | Fluorescin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorescin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorescin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,6-dihydroxyxanthen-9-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES5WQ31089 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of fluorescein?
A1: Fluorescein has the molecular formula C20H12O5 and a molecular weight of 332.31 g/mol.
Q2: What are the characteristic spectroscopic properties of fluorescein?
A2: Fluorescein exhibits strong absorbance in the blue region of the visible spectrum and emits bright green fluorescence, particularly under ultraviolet (UV) irradiation. [, , , , ] The exact wavelengths for maximum absorbance and emission may vary slightly depending on the solvent and pH. [, ]
Q3: Is fluorescein compatible with fixatives commonly used in biological samples?
A3: Conventional fluorophores like fluorescein and luminol, commonly used for fingerprint visualization, have limitations due to their incompatibility with fixatives. Their oxidation products are soluble and diffuse away, leading to a loss of fingerprint detail. []
Q4: How does fluorescein perform under acidic conditions?
A4: The fluorescence of fluorescein, similar to other standard fluorophores, is quenched in acidic media. []
Q5: How is fluorescein used to study biological barriers?
A5: Fluorescein serves as a valuable tool in investigating the permeability of biological barriers. Studies using albino rabbits have demonstrated its use in assessing the hemolabyrinthine, liquor, and ophthalmic barriers. [] Researchers can track the movement of fluorescein across these barriers, providing insights into their function and integrity.
Q6: Can fluorescein be used to visualize specific cells or structures within biological samples?
A6: Yes, fluorescein can be coupled with other molecules like antibodies or peptides to target specific cells or structures. For example, a study used a liposome conjugated with fluorescein and a ligand specific for hepatocytes to demonstrate targeted delivery to liver cells in mice. []
Q7: How is fluorescein employed in ophthalmology?
A7: In ophthalmology, fluorescein is used in a diagnostic procedure called fluorescein angiography. This technique involves injecting a fluorescein solution intravenously. As the dye circulates through the eye's blood vessels, it illuminates them, allowing ophthalmologists to capture images and assess blood flow and identify any abnormalities in the retina and other structures at the back of the eye. [, , ]
Q8: What is the thread lacrimation test, and how does it utilize fluorescein?
A8: The thread lacrimation test, developed as an alternative to the Schirmer's test, evaluates tear production to assess facial nerve function. A cotton thread dyed with 10% fluorescein is placed in the lower eyelid. The extent of fluorescein migration along the thread correlates with tear production. [] This test is particularly useful in patients with facial paralysis.
Q9: Can fluorescein be used to detect bacterial contamination?
A9: Yes, certain bacteria, like Pseudomonas aeruginosa, produce a fluorescent pigment called pyoverdine (also known as fluorescein) under specific conditions. This property allows for the detection of Pseudomonas aeruginosa contamination on culture plates using UV light. [, , , ]
Q10: How does fluorescein contribute to research on Helicobacter pylori infection?
A10: Fluorescein-aided confocal laser endomicroscopy (CLE) has emerged as a valuable tool in diagnosing Helicobacter pylori infection. [] When administered during endoscopy, fluorescein leaks into damaged gastric mucosa, highlighting areas of inflammation associated with H. pylori. This real-time imaging technique assists in identifying areas for biopsy and assessing the severity of infection.
Q11: Can fluorescein be encapsulated in drug delivery systems?
A11: Yes, fluorescein can be encapsulated within various drug delivery systems, such as liposomes, to track their distribution and target specific tissues or cells. [] The fluorescence emitted by fluorescein allows researchers to monitor the delivery system's movement and release of its cargo in vitro and in vivo.
Q12: What analytical techniques are commonly used to detect and quantify fluorescein?
A12: Several analytical techniques are available to detect and quantify fluorescein. These include fluorescence spectroscopy, which measures the fluorescence intensity as a function of wavelength, and high-performance liquid chromatography (HPLC), which separates and quantifies fluorescein in complex mixtures. [, , , ]
Q13: What is flow cytometry, and how is fluorescein used in this technique?
A13: Flow cytometry is a powerful technique for analyzing the properties of individual cells within a heterogeneous population. Fluorescein, when conjugated to antibodies or other probes, can be used to label specific cell surface markers or intracellular molecules. [, ] As cells pass through a laser beam, the fluorescent signal is detected and analyzed, providing information about the cell's size, granularity, and the expression levels of the targeted molecules.
Q14: What is the environmental impact of fluorescein?
A14: While fluorescein is generally considered non-toxic at low concentrations, its release into the environment, especially in large quantities, raises concerns about potential ecological effects. [] Research on the biodegradability of fluorescein and its impact on aquatic organisms is crucial for assessing its environmental risk and developing appropriate waste management strategies.
Q15: What resources are available to support research on fluorescein?
A15: Numerous research infrastructures and resources are available to support fluorescein research. These include online databases with spectroscopic data, chemical suppliers providing high-purity fluorescein and its derivatives, and specialized laboratories equipped for fluorescence imaging and analysis. []
Q16: What are some historical milestones in the use of fluorescein?
A16: The discovery and initial characterization of fluorescein in the 19th century marked a significant milestone. [] Subsequent development of techniques like fluorescein angiography in the mid-20th century revolutionized ophthalmology. [, , ] Ongoing research continues to uncover new applications and derivatives of fluorescein, further solidifying its importance in diverse scientific disciplines. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]-4-methoxybenzohydrazide](/img/structure/B1212127.png)

![[2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone](/img/structure/B1212130.png)


![N-[1-(1-hexyl-2-benzimidazolyl)ethyl]-2-furancarboxamide](/img/structure/B1212136.png)






